1-(Dimethylcarbamoylsulfanyl)naphthalene-2-carboxylic acid
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Overview
Description
1-(Dimethylcarbamoylsulfanyl)naphthalene-2-carboxylic acid is an organic compound with a unique structure that combines a naphthalene ring with a dimethylcarbamoylsulfanyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethylcarbamoylsulfanyl)naphthalene-2-carboxylic acid typically involves the reaction of naphthalene derivatives with dimethylcarbamoyl chloride and sulfur-containing reagents. One common method includes the use of iron catalysts to facilitate the reaction between naphthalene, carbon tetrachloride, and alcohols . The reaction conditions often involve elevated temperatures and specific molar ratios of reactants to optimize yield and selectivity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with optimized parameters for scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Dimethylcarbamoylsulfanyl)naphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the naphthalene ring, using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) or organometallic reagents (e.g., Grignard reagents).
Major Products
Oxidation: Carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Halogenated or organometallic derivatives.
Scientific Research Applications
1-(Dimethylcarbamoylsulfanyl)naphthalene-2-carboxylic acid has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(Dimethylcarbamoylsulfanyl)naphthalene-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds, while the dimethylcarbamoylsulfanyl group can participate in nucleophilic or electrophilic interactions. These interactions can modulate biological pathways or chemical reactions, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-carboxylic acid: Lacks the dimethylcarbamoylsulfanyl group, making it less versatile in certain reactions.
1-(Methylcarbamoylsulfanyl)naphthalene-2-carboxylic acid: Similar structure but with a methyl group instead of a dimethyl group, affecting its reactivity and properties.
Uniqueness
1-(Dimethylcarbamoylsulfanyl)naphthalene-2-carboxylic acid is unique due to the presence of both the dimethylcarbamoylsulfanyl group and the carboxylic acid group, which confer distinct reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
1-(dimethylcarbamoylsulfanyl)naphthalene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-15(2)14(18)19-12-10-6-4-3-5-9(10)7-8-11(12)13(16)17/h3-8H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYGICDLBCIYSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=C(C=CC2=CC=CC=C21)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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